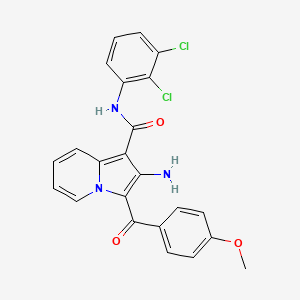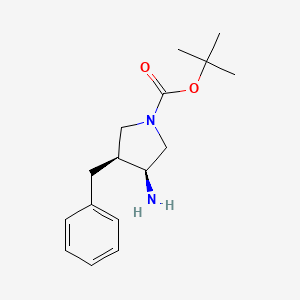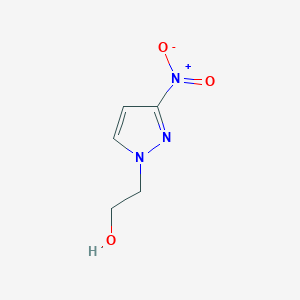
2-amino-N-(2,3-dichlorophenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-amino-N-(2,3-dichlorophenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide, also known as DMXB-A, is a synthetic compound that has been widely used in scientific research. It is a potent and selective agonist of the α7 nicotinic acetylcholine receptor (nAChR), which is a ligand-gated ion channel that plays an important role in various physiological processes, including learning, memory, and inflammation.
Aplicaciones Científicas De Investigación
Synthesis and Cytotoxicity Studies : A study by Hassan, Hafez, & Osman (2014) described the synthesis of similar compounds with cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, demonstrating potential applications in cancer research.
Development of Disperse Dyes : Research by Khalifa et al. (2015) focused on the synthesis of novel heterocyclic aryl monoazo organic compounds, including derivatives similar to the compound , for use in dyeing polyester fibers and demonstrating biological activity.
Photoluminescence Properties : Outlaw et al. (2016) studied 6-Amino-8-cyanobenzo[1, 2-b]indolizines, revealing their pH-dependent optical properties, indicating potential use in materials science for optical applications.
Application to Tropical Diseases : Zhang et al. (2014) discussed the synthesis of isoxazoline indolizine amide compounds for potential application to tropical diseases, highlighting the compound's potential in pharmaceutical research.
Antibacterial Activities : Bildirici, Şener, & Tozlu (2007) synthesized derivatives from a similar compound, evaluating their antibacterial activities against Gram-positive and Gram-negative bacteria.
Synthesis of Antimicrobial Agents : Sah, Bidawat, Seth, & Gharu (2014) researched the synthesis of antimicrobial agents derived from similar compounds, indicating its use in developing new antimicrobial drugs.
Propiedades
IUPAC Name |
2-amino-N-(2,3-dichlorophenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17Cl2N3O3/c1-31-14-10-8-13(9-11-14)22(29)21-20(26)18(17-7-2-3-12-28(17)21)23(30)27-16-6-4-5-15(24)19(16)25/h2-12H,26H2,1H3,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOIZWLKZJGPGEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=C(C(=C3N2C=CC=C3)C(=O)NC4=C(C(=CC=C4)Cl)Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17Cl2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-N-(2,3-dichlorophenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(Benzo[d][1,3]dioxol-5-yl)-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea](/img/structure/B2552952.png)











![Cyclopropyl(4-(4,6-difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2552971.png)